N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline. The nomenclature reflects the substitution pattern on the benzene ring, where the aniline nitrogen serves as the base structure for systematic naming. The trifluoromethyl group occupies the 2-position relative to the amino group, establishing an ortho relationship that significantly influences the electronic properties of the aromatic system. The nitro group at the 4-position creates a para relationship with the amino functionality, forming a classical electron-withdrawing configuration that affects the overall reactivity profile of the molecule.
The structural representation demonstrates a substituted benzene ring with three distinct functional group attachments. The primary amino group bears an N-(2-methoxyethyl) substituent, creating a secondary amine configuration. This alkyl chain extension introduces additional conformational flexibility to the molecule while maintaining the basic aniline framework. The presence of the methoxy oxygen in the N-substituent provides an additional site for potential hydrogen bonding interactions and influences the overall polarity distribution within the molecular structure.
The compound exhibits a specific regiochemical arrangement that distinguishes it from related structural isomers. The 2,4-disubstitution pattern on the benzene ring, combined with the N-alkylation, creates a unique three-dimensional molecular geometry. The trifluoromethyl and nitro groups occupy positions that maximize their electronic effects while minimizing steric interactions, resulting in a stable molecular configuration suitable for various chemical applications and transformations.
CAS Registry Number and Alternative Chemical Identifiers
The PubChem Compound Identifier for this substance is 54935437, providing access to comprehensive structural and property data through the National Center for Biotechnology Information database. This CID serves as a critical reference for computational chemistry applications and structure-activity relationship studies. The database entry indicates the compound was first created in the system on January 24, 2012, with the most recent modification occurring on May 24, 2025, demonstrating ongoing research interest and data refinement.
International chemical nomenclature systems recognize this compound through multiple identifier frameworks, ensuring global accessibility and standardization. The systematic cataloging approach facilitates cross-referencing between different chemical databases and supports regulatory compliance in various jurisdictions. These multiple identifier systems provide redundancy and verification pathways for accurate compound identification in both academic research and industrial applications.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C₁₀H₁₁F₃N₂O₃, representing a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This empirical formula indicates the presence of ten carbon atoms forming the aromatic ring system and aliphatic chain components. The eleven hydrogen atoms are distributed across the various functional groups, with the majority associated with the N-(2-methoxyethyl) substituent and the remaining aromatic positions.
The molecular weight of this compound is precisely 264.20 grams per mole, as determined through computational chemistry methods implemented in PubChem release 2021.05.07. This molecular weight falls within the range typical for substituted aniline derivatives with multiple functional group modifications. The relatively high molecular weight compared to simple aniline reflects the significant structural complexity introduced by the trifluoromethyl, nitro, and methoxyethyl substituents.
| Atomic Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon | 10 | 120.11 |
| Hydrogen | 11 | 11.09 |
| Fluorine | 3 | 56.99 |
| Nitrogen | 2 | 28.01 |
| Oxygen | 3 | 48.00 |
| Total | 29 | 264.20 |
The elemental composition analysis reveals the substantial contribution of fluorine atoms to the overall molecular weight, despite their relatively small number. The three fluorine atoms in the trifluoromethyl group account for approximately 21.6% of the total molecular weight, highlighting the significant impact of fluorine substitution on molecular properties. The nitrogen content, representing both the aniline amino group and the nitro functionality, comprises approximately 10.6% of the molecular weight and plays a crucial role in determining the compound's electronic characteristics.
The oxygen content, distributed between the nitro group and the methoxy functionality, contributes approximately 18.2% to the total molecular weight. This substantial oxygen presence influences the compound's polarity, hydrogen bonding capacity, and overall physical properties. The carbon framework, representing 45.5% of the molecular weight, provides the structural foundation upon which the various functional groups are arranged, creating the complex three-dimensional architecture characteristic of this substituted aniline derivative.
Substituent Group Functionality and Electronic Configuration
The electronic configuration of this compound is dominated by the interplay between electron-withdrawing and electron-donating substituents attached to the aromatic ring system. The trifluoromethyl group at the 2-position exhibits strong electron-withdrawing characteristics, with Hammett sigma constants of σₘ = 0.43 and σₚ = 0.54, indicating significant inductive electron withdrawal. This substitution pattern creates substantial electronic perturbation of the aromatic system, influencing both the reactivity and stability of the compound.
The nitro group positioned at the 4-position represents one of the most powerful electron-withdrawing substituents in organic chemistry, with Hammett sigma values of σₘ = 0.71 and σₚ = 0.78. The para relationship between the nitro group and the amino functionality creates a push-pull electronic system where the electron-donating amino group partially counteracts the electron-withdrawing effects of the nitro substituent. This electronic arrangement results in significant charge polarization across the aromatic ring, with electron density depletion at positions adjacent to the electron-withdrawing groups.
The amino group substitution with the 2-methoxyethyl chain modifies the traditional electron-donating characteristics of aniline derivatives. The N-alkylation reduces the electron-donating capacity of the amino group compared to primary anilines, while the terminal methoxy group provides additional electron density through its oxygen lone pairs. This structural modification creates a complex electronic environment where inductive and resonance effects compete to determine the overall electronic distribution within the molecule.
| Substituent | Position | Electronic Effect | Hammett σ Value |
|---|---|---|---|
| Trifluoromethyl | 2 (ortho) | Electron-withdrawing | σₘ = 0.43 |
| Nitro | 4 (para) | Electron-withdrawing | σₚ = 0.78 |
| N-Methoxyethyl | N | Modified donating | Variable |
The combined electronic effects of these substituents create a unique reactivity profile that distinguishes this compound from simpler aniline derivatives. The electron-withdrawing groups significantly reduce the nucleophilicity of the amino nitrogen while simultaneously activating the aromatic ring toward electrophilic substitution at specific positions. The electronic configuration suggests potential applications in areas requiring precise control of electronic properties, such as materials science and pharmaceutical chemistry.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-18-5-4-14-9-3-2-7(15(16)17)6-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHNUVSVNLAVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-nitro-4-trifluoromethylaniline Core
Nucleophilic Aromatic Substitution of 4-chloro-3-nitrobenzotrifluoride
The most industrially practical and high-yielding method to obtain 2-nitro-4-trifluoromethylaniline involves the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzotrifluoride with aqueous ammonia.
-
- Excess aqueous ammonia (200–1000 mol%, preferably 400–700 mol% relative to the aryl chloride)
- Temperature range: 80–150 °C, optimally 100–120 °C
- Optional copper catalyst (e.g., copper(II) carbonate or copper(I) oxide) to enhance reaction rate and yield
- Aqueous ammonia concentration: 20–30% by weight, preferably 22–28%
- Reaction can be carried out batchwise or continuously, often under pressure due to elevated temperature and ammonia volatility
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- High yield (~98%) and high purity (>98% by HPLC) of 2-nitro-4-trifluoromethylaniline
- Melting point reported around 106–107.5 °C
-
- The ammoniacal mother liquor can be recycled after dilution to avoid salt precipitation and reduce waste
- This method avoids hazardous intermediates like phosgene and complex multi-step nitrations, making it industrially favorable
This method is described in patents CA2008557A1 and EP0381010A2 and represents a significant improvement over older routes involving phosgene or acetyl nitrate nitration steps, which are more hazardous and complex.
N-Substitution to Introduce the 2-Methoxyethyl Group
Direct literature on the preparation of N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline is limited; however, methods for preparing N-substituted 4-nitro-2-(trifluoromethyl)anilines, such as N-methyl derivatives, provide a useful precedent.
N-Alkylation via Nucleophilic Substitution or Reductive Amination
- Example (N-methyl analogue):
- Reaction of 3-nitrobenzotrifluoride with N,N'-dimethylurea and sodium hydroxide in dimethyl sulfoxide (DMSO) at 50 °C for 4 hours
- The base (NaOH) facilitates the formation of the N-methyl aniline derivative
- Workup involves dilution with ethyl acetate, washing with sodium bicarbonate solution, drying, and recrystallization
- Yield: ~95%, melting point after recrystallization 111–112 °C
This example (from ChemicalBook) shows that N-alkylation can be achieved under relatively mild conditions using appropriate alkylating agents or precursors in the presence of base and polar aprotic solvents.
Summary Table of Key Preparation Steps and Conditions
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Preparation of 2-nitro-4-trifluoromethylaniline | 4-chloro-3-nitrobenzotrifluoride | Excess aqueous ammonia (20–30% NH3), 100–120 °C, Cu catalyst (optional) | ~98 | High purity, industrially scalable |
| N-Methylation (model reaction) | 3-nitrobenzotrifluoride + N,N'-dimethylurea | NaOH in DMSO, 50 °C, 4 h | 95 | Demonstrates N-alkylation feasibility |
| Proposed N-(2-methoxyethyl) substitution | 2-nitro-4-trifluoromethylaniline | 2-methoxyethyl halide + base or reductive amination | Not reported | Standard N-alkylation methods applicable |
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate.
Major Products Formed
Reduction: Formation of N-(2-aminoethyl)-4-nitro-2-(trifluoromethyl)aniline.
Oxidation: Formation of N-(2-methoxyethyl)-4-nitroso-2-(trifluoromethyl)aniline.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and stability, which are desirable traits in drug design.
2. Catalytic Applications
The compound can be utilized in catalytic processes, particularly in the reduction of nitro groups. Research has shown that metal complexes and nanoparticles can effectively catalyze reactions involving nitro-containing compounds like this compound, leading to the formation of amines . This application is significant in green chemistry, where reducing agents like sodium borohydride are employed under mild conditions.
Biological Research
1. Enzyme Inhibition Studies
Studies indicate that this compound interacts with specific molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups influence its binding affinity, making it useful in enzyme inhibition assays. This characteristic allows researchers to explore its potential as a therapeutic agent or as a tool for studying enzyme mechanisms.
2. Toxicological Assessments
Given its structural similarity to other nitroanilines, there is ongoing research into the toxicological effects of this compound. Toxicity studies have highlighted concerns regarding genotoxicity and potential carcinogenicity associated with similar compounds . Understanding these properties is crucial for evaluating safety in applications involving human exposure.
Material Science
1. Development of Functional Materials
The unique properties of this compound lend themselves to applications in developing advanced materials. Its ability to form stable complexes with metals can be exploited in creating sensors or catalysts for environmental remediation . Additionally, the compound's lipophilic nature may facilitate its use in coatings and polymers that require specific chemical stability.
2. Azo Dye Synthesis
As an intermediate, this compound can also be involved in synthesizing azo dyes, which are widely used in textiles and other industries . The synthesis process typically involves coupling reactions where this compound reacts with diazonium salts to form azo linkages.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that this compound could inhibit specific enzymes, suggesting potential therapeutic applications or use as a biochemical tool.
Case Study 2: Toxicity Profile
Research conducted on the toxicity profile of similar nitroanilines revealed significant insights into the genotoxic effects associated with prolonged exposure. This study emphasized the need for careful handling and assessment when utilizing this compound in industrial applications.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and influence its binding affinity to targets. The methoxyethyl group can modulate the compound’s solubility and stability.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues of N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline , highlighting differences in substituents and physicochemical properties:
*Similarity Index: Structural similarity based on substituent patterns and functional groups (0.0–1.0 scale).
Key Research Findings
- Electron-Withdrawing Effects : The trifluoromethyl and nitro groups synergistically reduce electron density on the aromatic ring, enhancing stability and resistance to electrophilic attack .
- Biological Activity: Nitroaromatic compounds often exhibit antimicrobial or anticancer properties. For example, N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () is a potent carcinogen in rats, underscoring the biological impact of nitro groups . However, the target compound’s 2-methoxyethyl group may mitigate such risks by altering bioavailability.
Biological Activity
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the nitro and trifluoromethyl groups, endow it with notable biological activities, particularly in enzyme inhibition and receptor binding. This article delves into the compound's biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1708436-09-2
- Molecular Formula : C₁₃H₁₄F₃N₃O₂
- Molecular Weight : 303.27 g/mol
The presence of the nitro group contributes to the compound's ability to participate in redox reactions, while the trifluoromethyl group enhances its lipophilicity and stability, making it suitable for various biological applications .
Enzyme Inhibition
Research indicates that this compound interacts with specific enzymes, potentially inhibiting their activity. The nitro and trifluoromethyl substituents are crucial for modulating the compound's binding affinity to these enzymes. For instance, studies have shown that the compound can inhibit certain cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis.
Receptor Binding
The compound has also been evaluated for its binding affinity to various receptors. The unique combination of functional groups allows it to selectively bind to specific targets, making it a valuable probe in pharmacological studies. Preliminary findings suggest that it may act as an antagonist or modulator at certain receptor sites, although detailed mechanisms remain to be fully elucidated .
Case Studies and Research Findings
- Study on Enzyme Inhibition :
- Receptor Binding Assays :
- Toxicological Assessment :
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Starting Materials :
- Aniline derivatives are used as starting materials.
- Functionalization :
- The introduction of the trifluoromethyl group is achieved through electrophilic aromatic substitution methods.
- Final Modifications :
- The methoxyethyl chain is added via nucleophilic substitution reactions.
This multi-step synthesis allows for the precise control of functional groups, which is essential for optimizing biological activity .
Applications and Future Directions
Given its promising biological activity, this compound has potential applications in:
- Drug Development : As a lead compound for developing new therapeutics targeting pain and inflammation.
- Biological Probes : For studying enzyme kinetics and receptor interactions in various biological systems.
- Industrial Applications : Potential use in agrochemicals due to its ability to interact with biological pathways.
Future research should focus on elucidating the detailed mechanisms of action, optimizing its pharmacokinetic properties, and exploring its efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, structurally similar meta-diamide derivatives are synthesized by reacting nitro-substituted anilines with acyl chlorides under mild conditions (avoiding cryogenic steps) . Key parameters include:
- Catalysts : Use of triethylamine for pH control during condensation.
- Temperature : Reactions often proceed at 100°C for 2 hours in toluene .
- Purification : Column chromatography (e.g., C18 reverse-phase) with acetonitrile/water gradients effectively isolates the product .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to the methoxyethyl group (δ ~3.3–3.6 ppm for OCH₂CH₂OCH₃) and aromatic protons influenced by electron-withdrawing groups (nitro and trifluoromethyl) .
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group .
- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., <2 ppm error) .
Q. What are the stability considerations for storing this compound in solution or solid form?
- Methodological Answer :
- Solid State : Store at -20°C for long-term stability (≥2 years) .
- Solutions : Aliquot in sealed vials and store at -80°C; avoid freeze-thaw cycles to prevent decomposition .
- Degradation Pathways : Nitro groups may hydrolyze under acidic/alkaline conditions; monitor via HPLC for impurities .
Advanced Research Questions
Q. How do substituent effects (nitro, trifluoromethyl, methoxyethyl) influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Electron-Withdrawing Groups : The nitro and trifluoromethyl groups activate the aromatic ring for nucleophilic attack at specific positions (e.g., para to nitro) .
- Steric Effects : The methoxyethyl group may hinder substitution at ortho positions. Computational modeling (DFT) can predict regioselectivity .
- Experimental Validation : Compare reaction rates with analogs lacking the methoxyethyl group (e.g., 4-nitro-2-(trifluoromethyl)aniline) .
Q. What strategies can resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Test analogs with modified substituents (e.g., replacing methoxyethyl with cyclopropylmethyl) to isolate functional group contributions .
- Mechanistic Studies : Use radiolabeled compounds to track metabolic pathways or binding interactions .
- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can synthetic byproducts of this compound be identified and minimized during scale-up?
- Methodological Answer :
- Byproduct Profiling : LC-MS/MS identifies common impurities like brominated derivatives (from excess Br₂ in halogenation steps) .
- Process Optimization : Reduce bromine equivalents or switch to milder halogen sources (e.g., NBS) .
- In-line Monitoring : Use FTIR to detect intermediates in real-time and adjust reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
